molecular formula C11H12FNO2 B15258283 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B15258283
M. Wt: 209.22 g/mol
InChI Key: BCVDWTMIJFEUNU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 3-hydroxy-3-methylazetidine substituent at the 2-position of the aromatic ring. The compound combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the azetidine ring, a four-membered heterocycle containing nitrogen. This structure is significant in medicinal chemistry due to the azetidine moiety’s role in enhancing metabolic stability and bioavailability in drug candidates . The aldehyde group provides a reactive site for further derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

5-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-2-9(12)4-8(10)5-14/h2-5,15H,6-7H2,1H3

InChI Key

BCVDWTMIJFEUNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=C(C=C2)F)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be achieved through a multi-step process. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde functionality. This intermediate is then subjected to cross-coupling reactions with organometallic reagents, leading to the formation of the desired substituted benzaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organometallic reagents and catalytic methods to achieve high yields and purity. The process typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure the desired product is obtained with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its fluorine atom can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and selectivity. The hydroxy and methylazetidinyl groups can also modulate the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The table below highlights substituent variations and their implications:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features
This compound 3-hydroxy-3-methylazetidine C₁₁H₁₂FNO₂ 209.22 g/mol Rigid azetidine ring; hydroxyl for H-bonding; methyl for steric bulk
5-Fluoro-2-((3-hydroxyoxetan-3-yl)ethynyl)benzaldehyde Ethynyl-(3-hydroxyoxetane) C₁₂H₁₀FO₃ 233.20 g/mol Ethynyl spacer; oxetane ring (improved solubility)
5-Fluoro-2-(4-fluorophenoxy)benzaldehyde 4-fluorophenoxy C₁₃H₈F₂O₂ 234.20 g/mol Electron-withdrawing phenoxy group; potential for π-π interactions
5-Fluoro-2-(methylsulfonyl)benzaldehyde Methylsulfonyl C₈H₇FO₃S 202.20 g/mol Strong electron-withdrawing sulfonyl group; enhances electrophilicity
5-Fluoro-2-(2-phenylethynyl)benzaldehyde Phenylethynyl C₁₅H₉FO 224.23 g/mol Conjugated ethynyl-phenyl system; planar structure for stacking interactions

Physicochemical and Spectral Properties

  • This compound: The azetidine ring introduces rigidity, while the hydroxyl group contributes to polarity and H-bonding capacity. This may enhance solubility in polar solvents compared to non-hydroxylated analogues.
  • 5-Fluoro-2-(methylsulfonyl)benzaldehyde : The sulfonyl group significantly lowers electron density at the aldehyde, increasing reactivity toward nucleophilic additions. IR spectra would show strong S=O stretches (~1350–1160 cm⁻¹) .
  • 5-Fluoro-2-((3-hydroxyoxetan-3-yl)ethynyl)benzaldehyde : The ethynyl-oxetane substituent may exhibit distinct NMR shifts (e.g., δ ~93.3 ppm for sp-hybridized carbons) and IR absorption for alkyne C≡C (~2231 cm⁻¹) .

Research Findings and Trends

Recent studies highlight the following trends:

  • Bioactivity : Azetidine-containing compounds demonstrate enhanced metabolic stability in preclinical models compared to larger heterocycles (e.g., piperidines), reducing off-target effects .
  • Solubility Optimization : Oxetane and hydroxylated substituents (e.g., 3-hydroxyoxetane in ) improve aqueous solubility, addressing a common limitation of aromatic aldehydes.
  • Electrophilic Reactivity : Sulfonyl and trifluoromethyl groups (e.g., 5-fluoro-2-(trifluoromethyl)benzaldehyde ) increase electrophilicity, accelerating reactions like Schiff base formation or nucleophilic aromatic substitution.

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